2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine
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Overview
Description
2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine is a heterocyclic compound that features a benzothiazole ring substituted with a 4-chlorophenyl group and an amine group at the 6-position. Benzothiazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been shown to inhibit viral replication in acutely infected cells .
Biochemical Pathways
For example, DDT and its metabolites, which share structural similarities with the compound , are known to undergo a series of transformations in the environment, leading to a variety of downstream effects .
Pharmacokinetics
For instance, some indole derivatives have demonstrated good kinetic solubilities and metabolic stability in vitro .
Result of Action
Similar compounds have been shown to have diverse biological activities, suggesting that this compound may also have a broad range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine. For instance, DDT, a structurally similar compound, is known to be highly persistent in the environment, with its degradation and bioremediation influenced by various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine typically involves the cyclization of 4-chloroaniline with 2-aminothiophenol under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the benzothiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method involves the reaction of 4-chloroaniline with 2-aminothiophenol in the presence of a suitable catalyst under microwave irradiation .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Halogenated or nitrated benzothiazoles
Scientific Research Applications
2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for neurodegenerative diseases.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-1,3-benzothiazol-6-amine
- 2-(4-Methylphenyl)-1,3-benzothiazol-6-amine
- 2-(4-Nitrophenyl)-1,3-benzothiazol-6-amine
Uniqueness
2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine is unique due to the presence of the chlorine atom, which enhances its electron-withdrawing properties and increases its reactivity in electrophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
2-(4-chlorophenyl)-1,3-benzothiazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTFNIVPYMRDEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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